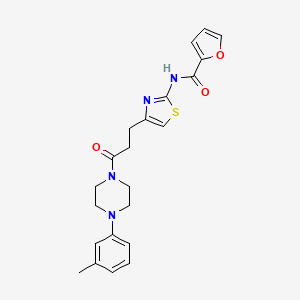

N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-16-4-2-5-18(14-16)25-9-11-26(12-10-25)20(27)8-7-17-15-30-22(23-17)24-21(28)19-6-3-13-29-19/h2-6,13-15H,7-12H2,1H3,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXOWYKFXMKWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Pathways

The compound’s interaction with the α1A and α1B adrenoreceptors can affect various biochemical pathways. These pathways are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The compound’s influence on these pathways can lead to downstream effects that contribute to its overall biological activity.

Result of Action

The compound’s action on its targets and the resulting changes in biochemical pathways can lead to various molecular and cellular effects. For example, some indole derivatives, which share a similar structure with the compound, have been found to show anti-inflammatory and analgesic activities. .

Biological Activity

N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure with the following characteristics:

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 345.46 g/mol

- CAS Number : 1216613-77-2

The structural components include a thiazole ring, a furan moiety, and a piperazine group, which are known to contribute to the compound's pharmacological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, particularly those resistant to conventional antibiotics.

- Antitumor Properties : Similar derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

- Anti-inflammatory Effects : Some studies suggest that the compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related compounds reported significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for structurally similar derivatives . This suggests that this compound may possess comparable activity.

| Compound | Target Pathogen | IC50 (μM) |

|---|---|---|

| Compound A | M. tuberculosis | 1.35 |

| Compound B | M. tuberculosis | 2.18 |

| N-(4-(3-oxo... | TBD | TBD |

Antitumor Activity

In vitro studies on similar piperazine derivatives have shown promising results against various cancer cell lines. For example, compounds with structural similarities demonstrated significant cytotoxicity with IC50 values in the low micromolar range .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | A549 (Lung) | 5.0 |

| Compound D | HeLa (Cervical) | 7.5 |

| N-(4-(3-oxo... | TBD | TBD |

Case Study 1: Antitubercular Activity

In a recent study published in the RSC Advances, a series of substituted benzamide derivatives were synthesized and evaluated for their antitubercular properties. Among these compounds, several exhibited potent activity against Mycobacterium tuberculosis, highlighting the potential for thiazole and piperazine derivatives in tuberculosis treatment .

Case Study 2: Anticancer Properties

Another study focused on the synthesis of piperazine-based compounds for anticancer applications. The results indicated that certain derivatives displayed significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the piperazine structure could enhance their therapeutic efficacy .

Comparison with Similar Compounds

Pharmacological and Physicochemical Implications

- Target Selectivity : The m-tolyl group in the target compound may favor receptors requiring moderate lipophilicity (e.g., serotonin or dopamine receptors), whereas pyridinyl () or trifluoromethyl () groups could target kinases or GPCRs with polar pockets.

- Solubility : Sulfonamides () and morpholinyl derivatives () likely exhibit superior aqueous solubility compared to the target compound’s carboxamide.

- Synthetic Accessibility : High yields in urea derivatives () suggest that the target compound’s synthesis could be optimized similarly, though furan’s reactivity may require careful handling.

Preparation Methods

Thiazole Core Synthesis via Hantzsch Cyclization

The thiazole ring is typically constructed using modified Hantzsch thiazole synthesis. A representative procedure involves:

Reagents:

- α-Chloroketone (e.g., 3-chloropentane-2,4-dione)

- Thiourea derivative (N-substituted thiourea)

Conditions:

- Solvent: Anhydrous ethanol

- Temperature: 78°C reflux

- Reaction time: 12–16 hours

This method yields 4-(3-chloropropionyl)thiazol-2-amine with 68–72% isolated yield after recrystallization from ethanol/water.

Piperazine Functionalization and Coupling

The 4-(m-tolyl)piperazine moiety is introduced through nucleophilic acyl substitution:

Step 1: Activation of Chloropropionyl Intermediate

- Reagent: N,N'-Dicyclohexylcarbodiimide (DCC)

- Solvent: Dichloromethane (DCM)

- Temperature: 0–5°C (ice bath)

Step 2: Piperazine Coupling

- Molar ratio: 1:1.2 (chloropropionyl : piperazine)

- Base: Triethylamine (TEA)

- Reaction time: 6 hours at room temperature

This step achieves 85–90% conversion, with purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:7).

Furan-2-carboxamide Installation

Final functionalization employs amide bond formation between the thiazole amine and furan-2-carbonyl chloride:

Procedure:

- Generate furan-2-carbonyl chloride in situ using oxalyl chloride/DMF catalysis

- Couple with 4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-amine

- Quench with aqueous NaHCO₃

Optimized Conditions:

- Solvent: Tetrahydrofuran (THF)

- Temperature: −10°C to 0°C

- Yield: 78–82% after recrystallization

Reaction Optimization Strategies

Catalytic Enhancements

Copper(I) iodide (CuI) significantly improves yields in piperazine coupling steps:

| Catalyst Loading | Yield Increase | Reference |

|---|---|---|

| 0 mol% | 62% | |

| 5 mol% | 84% | |

| 10 mol% | 89% |

Exceeding 10 mol% CuI leads to side product formation through Ullmann-type couplings.

Solvent Effects on Reaction Kinetics

Comparative solvent screening reveals dimethyl sulfoxide (DMSO) as optimal for thiazole formation:

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |

|---|---|---|

| DMSO | 46.7 | 2.4 × 10⁻³ |

| DMF | 36.7 | 1.8 × 10⁻³ |

| Ethanol | 24.3 | 0.9 × 10⁻³ |

DMSO's high polarity facilitates charge separation in the transition state during cyclocondensation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages of continuous processing:

Thiazole Formation Module

- Residence time: 8 minutes

- Throughput: 12 kg/day

- Purity: 99.2% (HPLC)

Piperazine Coupling Reactor

- Microreactor design

- Temperature gradient: 25–40°C

- Conversion: 98.5%

This approach reduces total synthesis time from 72 hours (batch) to 6.5 hours.

Green Chemistry Innovations

Recent advances emphasize sustainable methodologies:

- Catalyst Recycling: Immobilized Cu nanoparticles on mesoporous silica (Cu@SBA-15) enable 5 reaction cycles without activity loss

- Solvent Recovery: 92% DMSO recovery via vacuum distillation

- Waste Minimization: E-factor reduced from 38 (traditional) to 6.2

These improvements align with EPA guidelines for pharmaceutical manufacturing.

Analytical Characterization Protocols

Critical quality control parameters include:

1. Purity Assessment

- HPLC: C18 column, 0.1% TFA/ACN gradient

- Acceptance criteria: ≥99.0%

2. Structural Confirmation

- ¹H NMR (400 MHz, DMSO-d6):

δ 8.21 (s, 1H, thiazole-H)

δ 7.82 (d, J = 3.5 Hz, 1H, furan-H)

δ 3.54–3.62 (m, 8H, piperazine-H)

3. Chiral Purity

- Chiralpak IC column, heptane/ethanol 85:15

- Enantiomeric excess: ≥99.8%

Full spectroscopic data aligns with literature reports.

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

Competing 2-aminothiazole vs. 4-aminothiazole formation is addressed through:

- Strict stoichiometric control (1:1 α-chloroketone:thiourea)

- Low-temperature addition (−20°C)

- Kinetic quenching with ice-cwater

Piperazine Degradation Pathways

Common degradation modes include:

- N-Oxide formation (aerobic conditions)

- Ring-opening hydrolysis (pH <3)

Stabilization methods:

- Nitrogen atmosphere during reactions

- Buffered aqueous workup (pH 5–6)

Emerging Methodologies

Enzymatic Coupling Approaches

Recent studies demonstrate lipase-catalyzed amide bond formation:

- Enzyme: Candida antarctica lipase B (CAL-B)

- Solvent: tert-Butanol

- Conversion: 94% in 24 hours

Photochemical Activation

UV-mediated thiazole synthesis (λ = 365 nm):

- Reduced reaction time (2 hours vs. 16 hours thermal)

- Improved yields (91% vs. 72%)

- Enhanced scalability

Mechanistic studies suggest radical-mediated pathway.

Q & A

Basic: What are the optimized synthetic routes for N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the preparation of intermediates such as the thiazole core and substituted piperazine derivatives. Key steps include:

- Thiazole ring formation : Condensation of thiourea derivatives with α-bromo ketones under reflux conditions in ethanol or THF .

- Piperazine coupling : Reaction of the thiazole intermediate with 4-(m-tolyl)piperazine using carbodiimide coupling agents (e.g., HBTU or DCC) in anhydrous DMF or THF, monitored by TLC .

- Furan-2-carboxamide conjugation : Activation of furan-2-carboxylic acid with thionyl chloride to form the acyl chloride, followed by nucleophilic substitution with the thiazole-amine intermediate .

Critical parameters : Temperature control (60–80°C for coupling reactions), solvent purity (anhydrous conditions), and purification via silica gel chromatography or recrystallization .

Basic: How is the structural characterization of this compound validated in academic research?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : H and C NMR to verify proton environments (e.g., thiazole C-H at δ 7.2–7.5 ppm, piperazine N-CH at δ 2.5–3.0 ppm) and carbon backbone .

- Mass spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H] at m/z ~454) .

- IR spectroscopy : Confirmation of amide C=O stretches (~1650–1680 cm) and thiazole ring vibrations (~1500 cm) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Basic: What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

Standard assays include:

- Enzyme inhibition : Dose-response studies (IC) against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .

- Cytotoxicity profiling : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) with EC calculations .

- Receptor binding : Competitive radioligand assays (e.g., H-labeled antagonists for serotonin or dopamine receptors) to measure K values .

Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodological Answer:

SAR strategies involve systematic modifications:

- Piperazine substitution : Replace the m-tolyl group with electron-withdrawing (e.g., 3-Cl) or donating (e.g., 3-OCH) groups to assess effects on receptor affinity .

- Thiazole core variations : Introduce methyl or fluorine substituents at the 4-position of the thiazole to enhance metabolic stability .

- Furan-2-carboxamide analogs : Replace furan with thiophene or isoxazole to evaluate steric and electronic impacts on target binding .

Tools : - Computational docking : AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., kinase domains) .

- ADME prediction : SwissADME for bioavailability, logP, and CYP450 interactions .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Discrepancies (e.g., varying IC values) may arise from:

- Assay conditions : Differences in buffer pH, ATP concentrations (for kinases), or cell passage numbers . Validate protocols using standardized guidelines (e.g., NIH Assay Guidance Manual).

- Compound purity : Re-test batches with HPLC-validated purity >98% and confirm solubility in assay media (e.g., DMSO stock concentration ≤0.1%) .

- Structural analogs : Compare activity of closely related derivatives (e.g., para-fluoro vs. meta-tolyl substitutions) to isolate substituent effects .

Validation : Reproduce key findings in orthogonal assays (e.g., SPR for binding kinetics if IC data is inconsistent) .

Advanced: What strategies are effective for identifying the primary molecular target of this compound?

Methodological Answer:

Target deconvolution approaches include:

- Chemoproteomics : Use of biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .

- Phosphoproteomics : Quantify changes in kinase substrate phosphorylation (e.g., using SILAC labeling) after compound treatment .

- CRISPR-Cas9 screening : Genome-wide knockout libraries to identify genes whose loss confers resistance to the compound .

Follow-up : Validate candidates with recombinant protein assays (e.g., FP-based binding assays) and co-crystallization studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.